Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz
Description
Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz is a specialized peptide-like linker compound featuring dual orthogonal protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) and carbobenzyloxy (Cbz) groups. Its structure comprises:
- Fmoc-Gly: An N-terminal glycine residue protected by Fmoc, ensuring stability during solid-phase peptide synthesis (SPPS) .
- NH-CH2-O-(S)-isobutane: A central linker with a chiral (S)-isobutane moiety, introducing steric and electronic effects critical for modulating reactivity and molecular interactions.
- Cbz: A C-terminal benzyloxycarbonyl group, offering selective deprotection under mild hydrogenolytic conditions .
Properties
Molecular Formula |
C29H30N2O6 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
benzyl (3S)-3-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]butanoate |
InChI |
InChI=1S/C29H30N2O6/c1-20(15-28(33)35-17-21-9-3-2-4-10-21)37-19-31-27(32)16-30-29(34)36-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h2-14,20,26H,15-19H2,1H3,(H,30,34)(H,31,32)/t20-/m0/s1 |
InChI Key |
MQMQPGSHGWHZIJ-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz typically involves multiple steps, starting with the protection of glycine. The Fmoc group is introduced to protect the amino group of glycine, followed by the attachment of the isobutane moiety through a nucleophilic substitution reaction. The final step involves the introduction of the Cbz group to protect the carboxyl group. The reaction conditions often include the use of organic solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves sequential addition of reagents and solvents, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified analogs.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz is used as a building block in the synthesis of complex molecules. Its protected functional groups allow for selective reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is used to create peptide-based probes and inhibitors. These molecules can be used to study protein interactions and enzyme activities, providing insights into cellular processes.
Medicine
In medicine, this compound is a key component in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer, diabetes, and infectious diseases. The compound’s ability to form stable conjugates with antibodies makes it valuable in the creation of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies.
Industry
In the industrial sector, the compound is used in the production of high-value chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of bioactive molecules makes it an important material in the pharmaceutical manufacturing process.
Mechanism of Action
The mechanism of action of Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz involves its ability to form stable conjugates with other molecules. The Fmoc and Cbz protecting groups allow for selective reactions, enabling the compound to be incorporated into larger structures. In the context of ADCs, the compound acts as a linker, connecting the drug molecule to the antibody. This targeted delivery system allows for the selective destruction of cancer cells while minimizing damage to healthy tissues.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C27H26N2O6 (analogous to Fmoc-Gly-NH-CH2-O-CH2-Cbz) .
- Applications: Used in PROTAC (proteolysis-targeting chimera) and ADC (antibody-drug conjugate) technologies, where its linker architecture enables precise drug-target engagement .
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Variations
The table below compares Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz with compounds sharing key structural motifs:
Key Observations :
- The (S)-isobutane group in the target compound introduces chirality and branched topology, which enhance steric protection of the amide bond compared to linear linkers like Fmoc-Gly-NH-CH2-O-CH2-Cbz . This reduces nonspecific hydrolysis in biological environments.
- Unlike Fmoc-(S)-3-amino-2-(2,3-DCBp)PA, which prioritizes hydrophobic side chains for antimicrobial activity, the target compound’s linker design focuses on bioconjugation efficiency and controlled release in drug delivery systems .
Yield Optimization :
Stability and Reactivity :
- Hydrolytic Stability : The (S)-isobutane linker’s steric bulk increases resistance to enzymatic degradation compared to Fmoc-Gly-NH-CH2-O-CH2-Cbz, which has a more flexible CH2 spacer .
- Deprotection Kinetics: The Cbz group is selectively removed via hydrogenolysis (H2/Pd-C), while Fmoc is cleaved under basic conditions (piperidine), enabling sequential deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
